molecular formula C25H21ClF2N2O2S B4299408 2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4299408
M. Wt: 487.0 g/mol
InChI Key: MTAFNPIDPJBLLP-UHFFFAOYSA-N
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Description

2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features an indole core, a benzyl group, a methylthio substituent, and a chloro(difluoro)methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzyl group and methylthio substituent are introduced through subsequent alkylation and thiolation reactions, respectively. The final step involves the acylation of the indole derivative with 4-[chloro(difluoro)methoxy]phenyl acetic acid using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core can interact with various biological receptors, while the chloro(difluoro)methoxyphenyl acetamide moiety may enhance its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-{4-[fluoro(difluoro)methoxy]phenyl}acetamide
  • 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-{4-[chloro(methoxy)]phenyl}acetamide

Uniqueness

2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to the presence of the chloro(difluoro)methoxyphenyl acetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the development of new materials or therapeutic agents with specific desired properties.

Properties

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF2N2O2S/c1-33-24-20-9-5-6-10-21(20)30(16-17-7-3-2-4-8-17)22(24)15-23(31)29-18-11-13-19(14-12-18)32-25(26,27)28/h2-14H,15-16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAFNPIDPJBLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

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